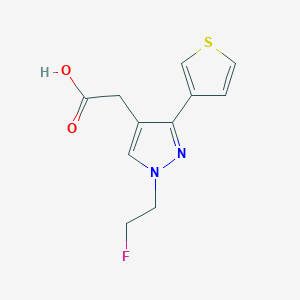

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

説明

特性

IUPAC Name |

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2S/c12-2-3-14-6-9(5-10(15)16)11(13-14)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVAZBDSHALXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2CC(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. This cyclization forms the 1H-pyrazole scaffold, which serves as the backbone for further functionalization.

Alternative methods include the use of substituted hydrazines and β-ketoesters or β-diketones to introduce specific substituents on the pyrazole ring, allowing for regioselective substitution at the 1-, 3-, and 4-positions.

Incorporation of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent at the N-1 position of the pyrazole is introduced via nucleophilic substitution reactions. This step uses fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) reacting with the pyrazole nitrogen under basic conditions.

Typical bases include potassium carbonate or sodium hydride, and solvents such as DMF or acetonitrile are used to facilitate the alkylation.

Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related alkylation steps.

Oxidation to the Acetic Acid Derivative

The aldehyde intermediate, 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, is oxidized to the corresponding acetic acid using strong oxidizing agents.

Common oxidants include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under aqueous or biphasic conditions. The oxidation selectively converts the aldehyde group into the carboxylic acid without affecting other sensitive functionalities.

Reaction conditions are optimized to avoid over-oxidation or degradation of the pyrazole and thiophene rings.

Purification and Characterization

The crude product is typically purified by chromatographic methods such as silica gel column chromatography using gradients of ethyl acetate in hexane.

Recrystallization from suitable solvents (e.g., methanol/water mixtures) is used to obtain analytically pure samples.

Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclization | Hydrazine + 1,3-diketone; reflux in ethanol or similar solvent | Forms pyrazole core |

| Thiophene introduction | Suzuki-Miyaura cross-coupling | Pd(0) catalyst, thiophene boronic acid, base (K2CO3), DMF/toluene, inert atmosphere, 80-110°C | Regioselective substitution at C-3 |

| 2-Fluoroethyl alkylation | Nucleophilic substitution | 2-Fluoroethyl halide, base (K2CO3 or NaH), DMF, microwave-assisted heating | Alkylation at N-1 pyrazole nitrogen |

| Aldehyde oxidation to acid | Oxidation | KMnO4 or CrO3, aqueous medium, controlled temperature | Converts aldehyde to acetic acid |

| Purification | Chromatography/Recrystallization | Silica gel chromatography, ethyl acetate/hexane gradients, recrystallization (MeOH/H2O) | Ensures product purity and isolation |

Research Findings and Optimization Notes

Microwave irradiation has been shown to improve reaction kinetics in nucleophilic substitution and cycloaddition steps, reducing reaction times from hours to minutes and improving yields.

The choice of solvent and base in the alkylation step significantly affects selectivity and yield; polar aprotic solvents like DMF combined with mild bases favor clean substitution without side reactions.

Oxidation conditions require careful control to prevent ring degradation; mild oxidants or buffered conditions are preferred to maintain the integrity of the heterocycles.

Chromatographic purification using gradients starting from 0% ethyl acetate in hexane allows effective separation of the target compound from side products and unreacted starting materials.

化学反応の分析

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluoroethyl and thiophene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Potential Therapeutic Uses : Due to its structural similarities with known pharmacologically active compounds, this acetic acid derivative is being investigated for potential therapeutic applications. Its interactions with biological targets such as enzymes and receptors suggest it could play a role in drug development for various diseases.

- Anti-inflammatory Properties : Initial studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .

2. Biochemical Studies

- Protein Interaction Studies : The compound can be employed in biochemical assays to explore its interactions with proteins or enzymes. This can provide insights into its mechanism of action and potential pathways involved in its biological effects.

- Enzyme Inhibition : Research has shown that similar compounds can inhibit specific enzymes, which could lead to the development of new inhibitors for therapeutic purposes .

3. Material Science

- Development of New Materials : The unique properties of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid make it suitable for applications in material science. It can be used as a building block for synthesizing new materials with tailored properties, potentially useful in electronics or nanotechnology.

Case Studies

作用機序

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The fluoroethyl and thiophene groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

類似化合物との比較

Structural Modifications and Substituent Effects

Pyrazole Core Modifications

- Fluoroethyl vs. Ethyl/Methyl Groups: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. For instance, 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1823818-15-0) has a molecular weight of 200.19 g/mol and a simpler ethyl substituent, likely reducing steric hindrance . In contrast, tert-butoxycarbonyl (Boc)-protected analogs, such as 2-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid, demonstrate how bulkier substituents influence solubility and synthetic accessibility .

Aryl Group Variations

- Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene ring significantly impacts electronic properties. 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2098016-29-4) shares a similar structure but replaces the acetic acid with ethanol and the thiophen-3-yl with thiophen-2-yl. This positional isomerism may alter π-π stacking interactions and binding affinity in biological systems . Derivatives with substituted phenyl groups, such as 2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (13e), show lower yields (72%) and melting points (136–138°C) compared to indole-containing analogs (85% yield, 160–162°C), highlighting the role of electron-withdrawing groups in stability .

Acetic Acid Side Chain

- The acetic acid moiety is critical for hydrogen bonding and solubility. Compounds like 2-(5-((3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3b, MW 464.20 g/mol) exhibit distinct ¹³C-NMR shifts (δ 167.13 for carbonyl) and MS profiles, suggesting robust conjugation with heterocyclic systems .

Physical and Spectral Properties

*Calculated using ChemDraw; experimental data unavailable in evidence.

生物活性

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is a complex organic compound featuring a pyrazole ring, a thiophene group, and a fluoroethyl substituent. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C12H13FN4S, indicating the presence of fluorine, nitrogen, sulfur, and carbon atoms arranged in a specific configuration that contributes to its biological properties. The structural features allow for interactions with various biological targets, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H13FN4S |

| Molecular Weight | 264.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethyl group enhances binding affinity, while the pyrazole and thiophene moieties facilitate interactions through hydrogen bonding and π-π stacking.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole acetic acids have been studied as potential inhibitors of mPGES-1, an enzyme involved in inflammation and cancer progression. In vitro studies showed that specific analogs could induce cell cycle arrest and apoptosis in cancer cell lines such as A549 .

Anti-inflammatory Effects

The compound may also function as an anti-inflammatory agent. Studies on related pyrazole derivatives have demonstrated their ability to inhibit prostaglandin E2 synthesis by targeting mPGES-1, which is crucial in inflammatory pathways . This suggests that this compound could possess similar effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various modifications of the pyrazole ring and substituents. Compounds with ortho-sulfonyl benzyl substituents have shown promising activity against CRTh2 receptors, indicating that small changes in structure can lead to significant variations in biological activity .

Study 1: Inhibition of mPGES-1

A study identified several pyrazole derivatives as effective mPGES-1 inhibitors. Among these, compounds with a thiophene ring exhibited enhanced selectivity and potency. The most promising analogs demonstrated IC50 values in the low micromolar range against A549 cell lines, suggesting their potential for development as anti-cancer agents .

Study 2: Anticancer Activity Against T-47D Cells

In another investigation, various pyrazole derivatives were screened for their anticancer properties against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using MTT assays. Compounds structurally similar to this compound exhibited significant cytotoxicity, reinforcing the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid, and how can purity be optimized?

- Methodology : The compound’s core structure (pyrazole with thiophene and fluoroethyl groups) suggests a multi-step synthesis. A plausible route involves:

Formation of the pyrazole ring : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux .

Introduction of the fluoroethyl group : Alkylation using 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution .

Acetic acid side-chain attachment : Reaction with monochloroacetic acid in an alkaline medium (NaOH/ethanol), followed by acidification to isolate the product .

- Purity Optimization : Purify via recrystallization (ethanol/water) and confirm homogeneity using thin-layer chromatography (TLC) with a 9:1 chloroform-methanol solvent system .

Q. How can the structure of this compound be validated using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S, F content) .

- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹, and C-F stretch ~1000–1100 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?

- Stability Protocol :

- pH Stability : Test solubility and degradation in buffers (pH 2–9) at 25°C for 24 hours. Monitor via HPLC. The carboxylic acid group may protonate/deprotonate, affecting solubility .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Fluorinated groups typically enhance thermal stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Computational Strategy :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The thiophene and pyrazole rings may engage in π-π stacking with biological targets .

Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). The fluoroethyl group’s electronegativity may enhance binding affinity .

Q. What experimental approaches resolve contradictions in reported synthetic yields or spectral data?

- Troubleshooting :

- Yield Discrepancies : Vary reaction conditions (e.g., solvent polarity, catalyst loading). For example, palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions in multi-step syntheses .

- Spectral Anomalies : Cross-validate using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, unexpected peaks may arise from residual solvents or byproducts .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- SAR Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。